1-(But-3-yn-1-yl)-3,3-dimethylpiperidine

Description

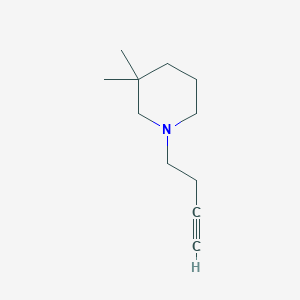

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-ynyl-3,3-dimethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-4-5-8-12-9-6-7-11(2,3)10-12/h1H,5-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWGGNNCYZVPCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)CCC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340290-03-0 | |

| Record name | 1-(but-3-yn-1-yl)-3,3-dimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 1 but 3 Yn 1 Yl 3,3 Dimethylpiperidine

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group (—C≡CH) is a versatile functional group in organic synthesis, characterized by its sp-hybridized carbons and the mildly acidic terminal proton. rgmcet.edu.in This moiety serves as a linchpin for carbon-carbon bond formation and the construction of heterocyclic systems.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Bioconjugation and Material Science Applications

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups. nih.gov This reaction involves the [3+2] cycloaddition of a terminal alkyne and an organic azide to regioselectively produce a 1,4-disubstituted 1,2,3-triazole. rgmcet.edu.innih.gov The process is typically catalyzed by a copper(I) species, often generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate. nih.gov

For 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine, the terminal alkyne is readily available to participate in CuAAC reactions. This allows for its covalent ligation to any molecule bearing an azide group. The resulting triazole ring is chemically stable and acts as a rigid linker. nih.gov This reaction is widely employed in bioconjugation to label proteins and other biomolecules, as well as in material science for the synthesis of functionalized polymers and surfaces. nih.gov

Reaction Scheme: The alkyne moiety of this compound reacts with an organic azide (R-N₃) in the presence of a Cu(I) catalyst to yield a 1,2,3-triazole derivative.

Table 1: Examples of CuAAC Reactions with this compound This table is interactive. Click on the headers to sort.

| Azide Reactant (R-N₃) | R Group | Resulting Triazole Product | Potential Application Area |

|---|---|---|---|

| Benzyl azide | Benzyl | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-3,3-dimethylpiperidine | Synthetic intermediate |

| Azido-PEG3 | Polyethylene glycol | Derivative with enhanced hydrophilicity | Bioconjugation |

| 1-Azido-4-nitrobenzene | 4-Nitrophenyl | Product with chromophoric properties | Material Science |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The terminal alkyne of this compound can participate in several of these transformations.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. ntu.edu.twresearchgate.net This reaction forms a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the halide. For the subject compound, this provides a direct route to aryl- and vinyl-substituted alkynes. Piperidine (B6355638) itself can sometimes be used as the base in these reactions. researchgate.net

The Heck reaction typically involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. mdpi.commasterorganicchemistry.com While the classic Heck reaction involves an alkene, variations exist where the terminal alkyne can act as the coupling partner, leading to the formation of enynes or more complex conjugated systems. The reaction is catalyzed by a palladium complex and requires a base. mdpi.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Products This table is interactive. Click on the headers to sort.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Structure |

|---|---|---|---|

| Sonogashira | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-((4-Phenylbut-3-yn-1-yl))-3,3-dimethylpiperidine |

| Sonogashira | 2-Bromopyridine | PdCl₂(PPh₃)₂, CuI, Piperidine | 1-((4-(Pyridin-2-yl)but-3-yn-1-yl))-3,3-dimethylpiperidine |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Substituted enyne derivative |

Hydration and Hydroamination Reactions

The carbon-carbon triple bond can undergo addition reactions, including the addition of water (hydration) or an amine (hydroamination).

Hydration of a terminal alkyne, such as the one in this compound, typically follows Markovnikov's rule to yield a methyl ketone. mdpi.com This transformation is often catalyzed by mercury(II) salts, but greener alternatives using gold or other transition metals have been developed. The reaction proceeds via the formation of an intermediate enol, which rapidly tautomerizes to the more stable keto form. mdpi.com

Hydroamination involves the addition of an N-H bond across the alkyne. This reaction can be catalyzed by various metals, including copper, gold, and rare-earth metals, to produce enamines or imines. nih.govfrontiersin.org These products can be subsequently reduced to form saturated amines. The regioselectivity of the addition depends on the catalyst and substrates used. nih.govsciepub.com

Table 3: Products from Hydration and Hydroamination This table is interactive. Click on the headers to sort.

| Reaction | Reagent | Catalyst (Typical) | Initial Product | Final Product (if applicable) |

|---|---|---|---|---|

| Hydration | H₂O | AuCl₃ or HgSO₄/H₂SO₄ | Enol intermediate | 4-(3,3-Dimethylpiperidin-1-yl)butan-2-one |

| Hydroamination | Aniline | Cu-based catalyst | Enamine | N-phenyl amine derivative (after reduction) |

Cycloaddition Reactions Beyond CuAAC

The alkyne moiety can also participate in cycloaddition reactions other than the CuAAC. A notable example is the Diels-Alder reaction , where the alkyne can function as a "dienophile". masterorganicchemistry.com In this [4+2] cycloaddition, the alkyne reacts with a conjugated diene to form a six-membered ring, specifically a cyclohexadiene derivative. youtube.comkhanacademy.org The reaction is typically promoted by heat and is highly stereospecific. For this reaction to be efficient, the alkyne (dienophile) often benefits from being attached to an electron-withdrawing group; however, reactions with unactivated alkynes can also proceed. youtube.com

Reaction Scheme: The alkyne in this compound reacts with a diene like 1,3-butadiene to form a substituted cyclohexadiene.

Table 4: Potential Diels-Alder Adducts This table is interactive. Click on the headers to sort.

| Diene | Resulting Product |

|---|---|

| 1,3-Butadiene | 1-(2-(Cyclohexa-1,4-dien-1-yl)ethyl)-3,3-dimethylpiperidine |

| Cyclopentadiene | Adduct with a norbornadiene-type bicyclic system |

Reactivity of the Piperidine Nitrogen (Tertiary Amine)

The nitrogen atom in the 3,3-dimethylpiperidine (B75641) ring is a tertiary amine. Its lone pair of electrons makes it nucleophilic and basic, allowing it to participate in reactions such as quaternization.

Quaternization Reactions

Quaternization, also known as the Menschutkin reaction, involves the alkylation of a tertiary amine to form a quaternary ammonium salt. researchgate.net The nitrogen atom of this compound can act as a nucleophile and attack an electrophilic carbon, typically from an alkyl halide (e.g., methyl iodide, benzyl bromide). nih.gov

This Sₙ2 reaction results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the halide as the counter-ion. The rate of this reaction can be influenced by steric hindrance around the nitrogen atom. While the 3,3-dimethyl groups introduce some steric bulk, the nitrogen remains accessible to various alkylating agents. researchgate.net The resulting quaternary ammonium salts often exhibit different physical properties, such as increased water solubility, compared to the parent tertiary amine.

Table 5: Examples of Quaternization Reactions This table is interactive. Click on the headers to sort.

| Alkylating Agent (R-X) | R Group | Product (Quaternary Ammonium Salt) |

|---|---|---|

| Methyl iodide | Methyl | 1-(But-3-yn-1-yl)-1,3,3-trimethylpiperidin-1-ium iodide |

| Ethyl bromide | Ethyl | 1-(But-3-yn-1-yl)-1-ethyl-3,3-dimethylpiperidin-1-ium bromide |

| Benzyl chloride | Benzyl | 1-Benzyl-1-(but-3-yn-1-yl)-3,3-dimethylpiperidin-1-ium chloride |

N-Oxidation and N-Demethylation Processes

The nitrogen atom of the piperidine ring is a primary site for oxidative transformations. As a tertiary amine, it readily undergoes oxidation to form an amine oxide. This reaction is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxycarboxylic acids. libretexts.org The resulting N-oxide of this compound is a polar, ionic molecule with distinct chemical properties compared to the parent amine. libretexts.org These N-oxides can be thermally unstable and may undergo Cope elimination, although the specific stereochemical requirements for this reaction depend on the substitution pattern of the ring. libretexts.org

While the specific subsection refers to N-demethylation, the subject compound possesses an N-butynyl group rather than a methyl group. The analogous process, N-dealkylation, involves the cleavage of the bond between the nitrogen and the butynyl substituent. This transformation is often observed in metabolic studies of tertiary amines and can be accomplished chemically through oxidative methods. For instance, the Polonovski reaction, which involves the rearrangement of tertiary amine N-oxides in the presence of an acylating agent like trifluoroacetic anhydride (TFAA), can generate an iminium ion. acs.org This intermediate can then be hydrolyzed to yield the secondary amine (3,3-dimethylpiperidine) and the corresponding aldehyde or ketone from the N-substituent.

Transformations of the Piperidine Ring System

The piperidine ring itself is susceptible to various transformations, including ring-opening and selective oxidation, which can be used to generate novel molecular scaffolds.

Ring-Opening Reactions and Mechanism-Based Studies

The structural integrity of the piperidine ring can be compromised through specific chemical reactions, leading to ring-opened products. One classic method is the von Braun reaction, which utilizes cyanogen bromide (CNBr) to cleave the C-N bond of a tertiary amine, resulting in a cyanamide and an alkyl bromide. For this compound, this would involve breaking one of the ring's C-N bonds.

Furthermore, the N-butynyl group can function as a "warhead" for mechanism-based inhibition of enzymes, particularly those in the Cytochrome P450 family. The terminal alkyne can be metabolically activated to form a highly reactive intermediate, such as a ketene or an α,β-unsaturated carbonyl compound. This reactive species can then covalently bind to the enzyme, leading to its irreversible inactivation. In some cases, the intricate cascade of reactions initiated by the activation of the N-substituent can lead to rearrangements or cleavage of the piperidine ring itself.

Recent synthetic strategies have also explored ring-opening/ring-closing protocols to create new heterocyclic systems. nih.govresearchgate.net For instance, oxidative cleavage of a double bond within a carbocyclic precursor can yield a dicarbonyl intermediate, which then undergoes cyclization with an amine to form a piperidine scaffold, demonstrating the versatility of ring transformation methodologies. nih.govresearchgate.net

Selective Oxidation of the Piperidine Ring

Selective oxidation of the C-H bonds on the piperidine ring, particularly at the α-position to the nitrogen, is a key method for introducing functionality. This transformation typically leads to the formation of a lactam (an amide within a cyclic structure). The oxidation of N-substituted amines to their corresponding amides is a valuable synthetic transformation. chemrxiv.org

Various catalytic systems have been developed for this purpose. For example, oxoammonium catalysts can facilitate the oxidation of N-substituted amines via a hydride transfer mechanism. chemrxiv.org Similarly, transition metals like ruthenium have been employed to catalyze the oxidation of cyclic amines to lactams. The presence of the gem-dimethyl group at the 3-position of this compound would sterically hinder oxidation at the C-2 and C-4 positions, potentially influencing the regioselectivity of the reaction to favor oxidation at the C-6 position. Efficient oxidation of enantiopure piperidine with bromine in acetic acid has also been reported to generate the corresponding piperidin-2-one. researchgate.net

| Reactant | Oxidizing System (Example) | Potential Product | Reference Reaction Type |

|---|---|---|---|

| This compound | Ru Catalyst / NaIO₄ | 1-(But-3-yn-1-yl)-3,3-dimethylpiperidin-2-one | Oxidation of N-substituted amines chemrxiv.org |

| This compound | KetoABNO / mCPBA | 1-(But-3-yn-1-yl)-5,5-dimethylpiperidin-2-one | Oxoammonium-catalyzed oxidation chemrxiv.org |

| This compound | Br₂ / Acetic Acid | 1-(But-3-yn-1-yl)-3,3-dimethylpiperidin-2-one | Oxidative Bromination researchgate.net |

Development of Novel Analogs and Conjugates

The dual functionality of this compound—the terminal alkyne and the piperidine nitrogen—makes it an excellent scaffold for developing novel analogs and conjugates. Piperidine building blocks are crucial components in many biologically active compounds. ajchem-a.comnih.gov

The terminal alkyne group is particularly versatile for derivatization. It can participate in a variety of coupling reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry): Reacting the terminal alkyne with an organic azide to form a stable 1,2,3-triazole ring, linking the piperidine moiety to another molecule of interest.

Sonogashira Coupling: A cross-coupling reaction with aryl or vinyl halides, catalyzed by palladium and copper, to form a carbon-carbon bond between the alkyne and the halide partner.

Mannich Reaction: A three-component reaction with an amine and a non-enolizable aldehyde to produce propargylamine analogs. ajchem-a.com

These reactions allow for the straightforward synthesis of a diverse library of compounds where the 3,3-dimethylpiperidine core is appended to various other chemical entities, from small organic molecules to larger biomolecules. The synthesis of highly substituted piperidine analogs often leverages multicomponent reactions to build molecular complexity efficiently. ajchem-a.comajchem-a.com The development of such analogs is a significant focus in medicinal chemistry, with applications in areas such as Alzheimer's disease research and antioxidant development. ajchem-a.comacs.org

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H or ¹³C NMR data for 1-(But-3-yn-1-yl)-3,3-dimethylpiperidine has been found in the public domain. Consequently, a detailed analysis of its chemical shifts and coupling constants, as well as structural assignments based on carbon NMR, cannot be provided at this time. Similarly, there is no available information on the application of advanced two-dimensional NMR techniques such as COSY, HSQC, or HMBC for this specific compound.

Infrared (IR) Spectroscopy for Functional Group Identification

There is currently no published experimental infrared spectroscopy data for this compound. Therefore, a specific analysis of its functional group absorptions is not possible.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While the monoisotopic mass is listed in databases like PubChem, indicating a molecular formula of C₁₁H₁₉N, no experimental high-resolution mass spectrometry data has been found to confirm this with high accuracy. uni.lu

X-ray Crystallography for Solid-State Structural Determination of Derivatives

A search of crystallographic databases and chemical literature revealed no instances of X-ray crystallographic studies on this compound or its derivatives. Thus, no information on its solid-state structure is available.

Q & A

Q. What statistical approaches resolve variability in biological replicate data?

- Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. For low-signal scenarios (e.g., weak enzyme inhibition), use Bayesian hierarchical modeling to pool data across replicates. Report confidence intervals (95% CI) instead of single p-values to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.